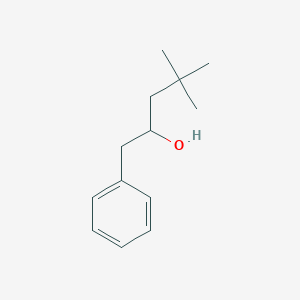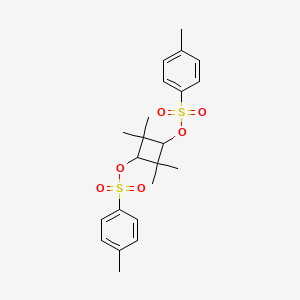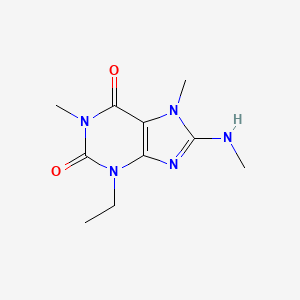
4-(Morpholin-4-yl)-1,2,5-thiadiazol-3-yl morpholine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Morpholin-4-yl)-1,2,5-thiadiazol-3-yl morpholine-4-carboxylate is a complex organic compound that features a morpholine ring and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Morpholin-4-yl)-1,2,5-thiadiazol-3-yl morpholine-4-carboxylate typically involves the reaction of morpholine derivatives with thiadiazole precursors
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions such as temperature and pressure to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
4-(Morpholin-4-yl)-1,2,5-thiadiazol-3-yl morpholine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated compounds or other nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-(Morpholin-4-yl)-1,2,5-thiadiazol-3-yl morpholine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Morpholin-4-yl)-1,2,5-thiadiazol-3-yl morpholine-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Morpholine-4-carboxylate derivatives: These compounds share the morpholine ring and have similar chemical properties.
Thiadiazole derivatives: Compounds with the thiadiazole ring exhibit similar reactivity and applications.
Uniqueness
4-(Morpholin-4-yl)-1,2,5-thiadiazol-3-yl morpholine-4-carboxylate is unique due to the combination of the morpholine and thiadiazole rings in its structure. This dual functionality provides distinct chemical and biological properties that are not found in compounds with only one of these rings.
Properties
Molecular Formula |
C11H16N4O4S |
|---|---|
Molecular Weight |
300.34 g/mol |
IUPAC Name |
(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl) morpholine-4-carboxylate |
InChI |
InChI=1S/C11H16N4O4S/c16-11(15-3-7-18-8-4-15)19-10-9(12-20-13-10)14-1-5-17-6-2-14/h1-8H2 |
InChI Key |
LLDQLRHLAFGGIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NSN=C2OC(=O)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[4-(2-acetyl-1-methylhydrazinyl)-6-chloropyrimidin-5-yl]acetamide](/img/structure/B13997993.png)



![2,2'-[(1-Phenylethyl)imino]diethanol](/img/structure/B13998008.png)
![4-[Bis(ethylsulfanyl)methyl]-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolane](/img/structure/B13998017.png)



![4-[Bis(ethylsulfanyl)methyl]-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolane](/img/structure/B13998034.png)


